A Senior Application Scientist's Guide to Thiolan-3-amine Hydrochloride: A Core Scaffold for Modern Drug Discovery
A Senior Application Scientist's Guide to Thiolan-3-amine Hydrochloride: A Core Scaffold for Modern Drug Discovery
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: In the landscape of medicinal chemistry, the pursuit of novel chemical matter with drug-like properties is relentless. While aromatic heterocycles have long been a mainstay, the strategic incorporation of saturated, three-dimensional scaffolds is now recognized as a critical approach to escape "flatland" and access new, more selective biological targets. Thiolan-3-amine hydrochloride (CAS 101993-01-5), a saturated sulfur-containing heterocycle, represents a quintessential building block in this paradigm. Its constrained, non-planar ring system combined with a synthetically versatile primary amine offers a powerful tool for optimizing pharmacokinetic profiles and exploring complex structure-activity relationships. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and strategic applications, grounded in field-proven chemical principles.
Section 1: Core Physicochemical & Spectroscopic Profile
Thiolan-3-amine, also known as tetrahydrothiophen-3-amine, is a cyclic thioether bearing a primary amine. For practical applications in synthesis and screening, it is almost exclusively utilized as its hydrochloride salt. The rationale is straightforward: the salt form confers superior thermal stability, reduced volatility, and, most importantly, enhanced solubility in the polar protic and aqueous solvent systems frequently employed in both reaction workups and biological assays.
Caption: Chemical Structure of Thiolan-3-amine Hydrochloride.
Key Physicochemical Data
The fundamental properties of the parent amine and its hydrochloride salt are summarized below. Note that some values are computed, as extensive experimental data for this specific reagent is not widely published.
| Property | Value (Thiolan-3-amine Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 101993-01-5 | 101993-01-5 | PubChem[1] |
| Molecular Formula | C₄H₉NS | C₄H₁₀ClNS | PubChem[1] |
| Molecular Weight | 103.19 g/mol | 139.65 g/mol | PubChem[1] |
| IUPAC Name | thiolan-3-amine | thiolan-3-aminium chloride | PubChem[1] |
| Topological Polar Surface Area | 46.8 Ų | 26.0 Ų (cation) | PubChem[1] |
| Hydrogen Bond Donors | 1 | 3 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | 1 | PubChem[1] |
| Predicted Solubility | - | High in Water, Methanol, DMSO | Principle |
Predicted Spectroscopic Signature
¹H NMR (400 MHz, D₂O): The choice of D₂O as a solvent is strategic; it simplifies the spectrum by exchanging the acidic ammonium protons (-NH₃⁺), causing their signal to disappear. This is a classic confirmatory test for exchangeable protons.
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δ 3.5-3.8 ppm (m, 1H): The proton at the C3 position (CH-NH₃⁺) is expected to be the most downfield of the ring protons due to the direct deshielding effect of the adjacent ammonium group.
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δ 2.8-3.3 ppm (m, 4H): The four protons on the carbons adjacent to the sulfur atom (C2 and C5) will appear as complex multiplets. Their chemical shift is influenced by the electronegativity of the sulfur atom.
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δ 2.1-2.5 ppm (m, 2H): The two protons on the C4 carbon are expected to be the most upfield of the ring protons.
¹³C NMR (100 MHz, D₂O):
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δ 55-60 ppm: The C3 carbon, directly attached to the nitrogen, will be significantly downfield.
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δ 35-40 ppm: The C2 and C5 carbons, adjacent to the sulfur atom.
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δ 30-35 ppm: The C4 carbon, furthest from the heteroatoms.
FT-IR (KBr Pellet):
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2800-3100 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of a primary ammonium salt (-NH₃⁺).
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2900-2980 cm⁻¹ (medium): C-H stretching vibrations of the methylene groups in the ring.
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~1580-1610 cm⁻¹ (medium): Asymmetric N-H bending of the ammonium group.
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~1500-1530 cm⁻¹ (medium): Symmetric N-H bending.
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~650-700 cm⁻¹ (weak): C-S stretching vibration.
Section 2: Synthesis and Purification Protocol
The most logical and industrially scalable synthesis of Thiolan-3-amine initiates from the corresponding ketone, Tetrahydrothiophen-3-one , a readily available pharmaceutical intermediate[3][4]. The core transformation is a reductive amination , a cornerstone reaction in amine synthesis due to its high efficiency and selectivity[5].
Caption: High-Level Synthesis Workflow.
Step-by-Step Laboratory Protocol
This protocol describes a self-validating system for producing high-purity Thiolan-3-amine hydrochloride. Each step is chosen for reliability and scalability.
PART A: Reductive Amination
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Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Tetrahydrothiophen-3-one (10.2 g, 100 mmol) and methanol (200 mL).
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Ammonia Source: Add ammonium acetate (38.5 g, 500 mmol, 5.0 equiv.). The large excess of the ammonia source is critical to drive the equilibrium towards imine formation and minimize the formation of secondary amine byproducts.
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Stirring and Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.
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Reduction: Cool the flask to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (9.4 g, 150 mmol, 1.5 equiv.) portion-wise over 30 minutes. Causality Note: NaBH₃CN is the reductant of choice here because it is selective for the protonated imine intermediate over the starting ketone, preventing unwanted alcohol formation. Its reactivity is also moderate and controllable at this pH.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (16-18 hours). Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Workup: Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent (Caution: gas evolution). Concentrate the mixture under reduced pressure to remove the methanol.
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Extraction: Dilute the aqueous residue with water (100 mL) and wash with dichloromethane (2 x 50 mL) to remove any non-basic impurities. Basify the aqueous layer to pH >12 with 50% NaOH solution, ensuring the mixture remains cool in an ice bath. Extract the free amine product with dichloromethane (3 x 75 mL).
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Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Thiolan-3-amine as a crude oil.
PART B: Hydrochloride Salt Formation
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Dissolution: Dissolve the crude free amine oil from the previous step in isopropanol (IPA) (50 mL).
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Precipitation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether until no further precipitation is observed. The use of ethereal or isopropanolic HCl is crucial to avoid introducing water, which would hinder crystallization.
-
Isolation and Drying: Stir the resulting slurry at 0 °C for 1 hour. Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 20 mL), and dry under high vacuum to a constant weight. This yields the final Thiolan-3-amine hydrochloride product.
Section 3: Chemical Reactivity & Safe Handling
The synthetic value of Thiolan-3-amine hydrochloride lies in the predictable and robust reactivity of its primary amine. After deprotonation with a suitable base (e.g., triethylamine, DIPEA), the resulting free amine is a potent nucleophile, readily participating in a wide array of C-N bond-forming reactions that are central to library synthesis and lead optimization.
Caption: Core Synthetic Transformations.
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Amide Bond Formation: Reaction with acyl chlorides, activated esters, or carboxylic acids (using coupling agents like HATU or EDC) yields stable amide derivatives. This is the most common method for incorporating the scaffold into peptide mimics or other complex molecules.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamides, a privileged functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and mimic phosphate groups.
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N-Alkylation: Further reductive amination with aldehydes or ketones yields secondary amines, allowing for the introduction of diverse substituents to probe specific binding pockets of a biological target.
Safety & Handling
According to aggregated GHS data, Thiolan-3-amine is a hazardous substance requiring careful handling.[1]
| Hazard Type | GHS Classification | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. Seek medical attention if ingested. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly with soap and water if contact occurs. |
| Eye Damage | H318: Causes serious eye damage | Wear safety glasses with side-shields or goggles. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory | H335: May cause respiratory irritation | Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes. |
| Flammability | H227: Combustible liquid | Keep away from heat, sparks, and open flames. |
Handling Protocol: Always handle Thiolan-3-amine hydrochloride in a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Section 4: Strategic Application in Drug Discovery
The utility of Thiolan-3-amine hydrochloride extends beyond its simple reactivity. Its incorporation into a drug candidate is a deliberate design choice aimed at optimizing molecular properties. Saturated heterocycles, or "sp³-rich" scaffolds, are increasingly sought after to improve upon the often-poor physicochemical properties of flat, aromatic compounds.
Key Advantages of the Thiolan Scaffold:
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Improved Solubility: The non-planar, polar nature of the thiolane ring can disrupt crystal packing and improve aqueous solubility compared to a corresponding carbocyclic or aromatic ring, which is a major advantage for oral bioavailability.
-
Metabolic Stability: The tetrahydrothiophene ring generally possesses greater metabolic stability compared to electron-rich aromatic systems that are prone to oxidative metabolism by cytochrome P450 enzymes.
-
Three-Dimensionality: The puckered five-membered ring presents substituents in precise three-dimensional vectors. This allows for more specific and higher-affinity interactions with the complex topology of protein binding sites, potentially leading to enhanced potency and selectivity.
Caption: Role of Building Blocks in Drug Discovery.
By using Thiolan-3-amine hydrochloride as a starting point, discovery teams can rapidly generate libraries of novel compounds where the core 3D structure is maintained while peripheral groups are varied. This systematic approach is fundamental to modern Structure-Activity Relationship (SAR) studies, accelerating the journey from an initial "hit" to a viable drug candidate.
Conclusion
Thiolan-3-amine hydrochloride is more than just a chemical reagent; it is a strategic tool for imparting desirable drug-like properties. Its stable, soluble salt form, straightforward synthesis from a common intermediate, and versatile primary amine handle make it an exceptionally practical building block. For researchers and drug development professionals, understanding the causality behind its use—from the choice of a reductive amination strategy to the deliberate incorporation of its sp³-rich scaffold to enhance solubility and 3D topology—is key to unlocking its full potential in the design of next-generation therapeutics.
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